molecular formula C19H21N5O3 B5403189 7-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

7-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B5403189
M. Wt: 367.4 g/mol
InChI Key: XVLNYJDIJTWXRF-UHFFFAOYSA-N
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Description

7-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a dihydroisoquinoline moiety and a purine core. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves multiple steps. One common method includes the N-alkylation of 3,3′-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts . The reaction conditions for these steps are generally mild, allowing for the generation of the desired cyclization products in good yield.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.

Chemical Reactions Analysis

Types of Reactions

7-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the purine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and halides. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can exhibit different biological activities and properties, making them valuable for further research and development.

Scientific Research Applications

7-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes, such as aldo-keto reductase AKR1C3, which is involved in the metabolism of steroids and prostaglandins . The compound’s structure allows it to bind to the active site of the enzyme, thereby inhibiting its activity and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 7-[3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione lies in its combination of a dihydroisoquinoline moiety with a purine core. This structural feature imparts distinct biological and pharmacological properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

7-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c1-21-17-16(18(26)22(2)19(21)27)24(12-20-17)10-8-15(25)23-9-7-13-5-3-4-6-14(13)11-23/h3-6,12H,7-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVLNYJDIJTWXRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCC(=O)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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